4-(4-Methylphenylsulfonyl)semicarbazide hydrochloride
Overview
Description
4-(4-Methylphenylsulfonyl)semicarbazide hydrochloride is a derivative of semicarbazide that features a sulfonyl group attached to an aromatic ring. This compound is of interest due to its potential biological activity, particularly as an inhibitor of human carbonic anhydrase (hCA) isoforms. The presence of the sulfonyl group and its para-substitution on the aromatic ring are critical for the potency and selectivity of the compound against various hCA isoforms .
Synthesis Analysis
The synthesis of sulfonyl semicarbazides, including 4-(4-Methylphenylsulfonyl)semicarbazide, typically involves the reaction of a sulfonyl chloride with an amine to form a sulfonyl carbamate, followed by subsequent interaction with hydrazine to yield the semicarbazide . A series of novel sulfonyl semicarbazides were synthesized and evaluated for their inhibitory activity against hCA isoforms, demonstrating the importance of the para-substitution pattern for achieving high potency and selectivity .
Molecular Structure Analysis
The molecular structure of semicarbazides, including 4-(4-Methylphenylsulfonyl)semicarbazide, is characterized by the presence of a semicarbazide moiety, which is a functional group consisting of a carbonyl group attached to nitrogen atoms. The sulfonyl group attached to the aromatic ring influences the electronic properties of the molecule, which in turn affects its biological activity .
Chemical Reactions Analysis
Semicarbazides can undergo various chemical reactions, including cyclization to form heterocyclic compounds. For instance, 1,4-disubstituted semicarbazides can be subjected to acid-catalyzed intramolecular cyclization to afford substituted 1,3,4-oxadiazoles . While the provided data does not specifically mention the cyclization of 4-(4-Methylphenylsulfonyl)semicarbazide, similar reactions could potentially be applied to this compound as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of semicarbazides are influenced by their molecular structure. The introduction of sulfonyl groups and fluorinated alkyl chains can affect properties such as solubility, melting point, and biological activity. The Lipinski's Rule of Five, which is used to predict the drug-likeness of compounds, may require adjustments when dealing with fluorinated drug candidates, as suggested by the synthesis of polyfluorinated 1,4-substituted semicarbazides . The specific physical and chemical properties of 4-(4-Methylphenylsulfonyl)semicarbazide hydrochloride would depend on its precise molecular structure and substituents.
Scientific Research Applications
Field
Application
Semicarbazide has become an important pollutant in the environment .
Method
The detection methods for semicarbazide in the environment are summarized. Among the methods, HPLC-MS/MS is the mainstream of the detection methods .
Results
Semicarbazide is demonstrated to be accumulative and reproductive toxicity, mutagenicity and genotoxicity, endocrine disruptors, and neurotoxicity .
Antibacterial Activity
Field
Application
Schiff bases of semicarbazide are often having promising biological activities like anti-inflammatory, antidepressant, antiglycation, antibacterial, etc .
Method
New Schiff base ligand (L) was synthesized by reacting semicarbazide with 2-acetylthiophene in ethanol solvent and its metal complexes have also been synthesized by using Zr4+, Pb2+ and U6+ ions .
Results
Schiff base complexes of Zirconium [Zr(L)4]Cl2] and lead [Pb(L)2]Cl2] were found to be more active against both bacterial strains having a zone of inhibition 11.14 ± 0.2 & 10.23 ± 0.5 mm and 12.02 ± 0.3 & 11.05 ± 0.3 mm on E. Coli. and on Bacillus species respectively .
Safety And Hazards
4-(4-Methylphenylsulfonyl)semicarbazide hydrochloride is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .
properties
IUPAC Name |
1-amino-3-(4-methylphenyl)sulfonylurea;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S.ClH/c1-6-2-4-7(5-3-6)15(13,14)11-8(12)10-9;/h2-5H,9H2,1H3,(H2,10,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPOUWKZGVUWIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375033 | |
Record name | N-(4-Methylbenzene-1-sulfonyl)hydrazinecarboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenylsulfonyl)semicarbazide hydrochloride | |
CAS RN |
206761-77-5 | |
Record name | N-(4-Methylbenzene-1-sulfonyl)hydrazinecarboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Methylphenylsulfonyl)semicarbazide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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